molecular formula C14H16ClN3 B12265333 1-[(1-benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole

1-[(1-benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole

Cat. No.: B12265333
M. Wt: 261.75 g/mol
InChI Key: SJMNAUNFFARCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a benzylazetidine moiety attached to a pyrazole ring, with a chlorine atom at the 4-position of the pyrazole ring. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-[(1-benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(1-Benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(1-benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(1-Benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

1-[(1-benzylazetidin-3-yl)methyl]-4-chloropyrazole

InChI

InChI=1S/C14H16ClN3/c15-14-6-16-18(11-14)10-13-8-17(9-13)7-12-4-2-1-3-5-12/h1-6,11,13H,7-10H2

InChI Key

SJMNAUNFFARCLP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)CN3C=C(C=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.